molecular formula C24H27BrN2O3 B11386765 5-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide

5-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11386765
M. Wt: 471.4 g/mol
InChI Key: JUJOIIRNEAIGDF-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran core substituted with a bromine atom, a methoxyphenyl group, and a piperidine moiety, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction between a boronic acid derivative of the methoxyphenyl group and the brominated benzofuran.

    Piperidine Introduction: The piperidine moiety can be attached through a nucleophilic substitution reaction using a piperidine derivative and an appropriate leaving group on the benzofuran scaffold.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction between the carboxylic acid derivative of the benzofuran and an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperidine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the benzofuran ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids from the methoxyphenyl group.

    Reduction: Formation of amines or alcohols from the carboxamide group.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of benzofuran derivatives with biological targets. Its structural features make it a potential candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound can be explored for its potential pharmacological activities. The presence of the piperidine moiety suggests possible interactions with neurotransmitter receptors, making it a candidate for neurological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The methoxyphenyl and piperidine groups could facilitate binding to specific sites on proteins, while the benzofuran core may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives, such as:

Uniqueness

The unique combination of the bromine atom, methoxyphenyl group, and piperidine moiety in this compound distinguishes it from other benzofuran derivatives. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H27BrN2O3

Molecular Weight

471.4 g/mol

IUPAC Name

5-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H27BrN2O3/c1-16-20-14-18(25)8-11-22(20)30-23(16)24(28)26-15-21(27-12-4-3-5-13-27)17-6-9-19(29-2)10-7-17/h6-11,14,21H,3-5,12-13,15H2,1-2H3,(H,26,28)

InChI Key

JUJOIIRNEAIGDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCC4

Origin of Product

United States

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